molecular formula C9H14F3N B13000475 3-[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]propan-1-amine

3-[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]propan-1-amine

Cat. No.: B13000475
M. Wt: 193.21 g/mol
InChI Key: AWWNNBAIEIBAGD-UHFFFAOYSA-N
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Description

3-[3-(Trifluoromethyl)-1-bicyclo[111]pentanyl]propan-1-amine is a compound characterized by its unique bicyclo[111]pentane structure with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]propan-1-amine typically involves the following steps:

    Formation of the Bicyclo[1.1.1]pentane Core: This can be achieved through a [1.1.1]propellane intermediate, which is then functionalized with a trifluoromethyl group.

    Introduction of the Amino Group: The trifluoromethylated bicyclo[1.1.1]pentane is then reacted with an appropriate amine source under controlled conditions to introduce the amino group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

3-[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

3-[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]propan-1-amine has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

    Materials Science: Its structural properties may be exploited in the development of new materials with desirable physical and chemical characteristics.

    Biological Studies: The compound can be used as a probe to study various biological processes and interactions.

    Industrial Applications: It may find use in the synthesis of advanced materials and chemicals with specific properties.

Mechanism of Action

The mechanism of action of 3-[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]propan-1-amine involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity towards these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine
  • 1-(Trifluoromethyl)bicyclo[1.1.1]pentan-3-amine

Uniqueness

3-[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]propan-1-amine is unique due to its extended propan-1-amine chain, which can impart different chemical and biological properties compared to its analogs. This structural variation can lead to differences in reactivity, stability, and interaction with biological targets.

Properties

Molecular Formula

C9H14F3N

Molecular Weight

193.21 g/mol

IUPAC Name

3-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]propan-1-amine

InChI

InChI=1S/C9H14F3N/c10-9(11,12)8-4-7(5-8,6-8)2-1-3-13/h1-6,13H2

InChI Key

AWWNNBAIEIBAGD-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C2)C(F)(F)F)CCCN

Origin of Product

United States

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